molecular formula C19H22BrN5O B6078102 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

Cat. No. B6078102
M. Wt: 416.3 g/mol
InChI Key: JMCRQSZOXMTIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, also known as BPP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPP belongs to the pyrimidine class of compounds and has been studied extensively for its biological activity.

Mechanism of Action

The mechanism of action of 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is complex and involves multiple pathways. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases. It has also been shown to modulate the activity of ion channels and receptors. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to activate the cAMP/PKA signaling pathway, which plays a crucial role in many physiological processes.
Biochemical and Physiological Effects:
4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has also been shown to modulate the activity of various neurotransmitters and hormones, including dopamine, serotonin, and cortisol. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has several advantages for lab experiments. It has a high purity and yield, which makes it easy to work with. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is stable and can be stored for long periods without degradation. However, 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has some limitations for lab experiments. It is expensive to synthesize, which can limit its use in large-scale experiments. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the optimization of 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine for specific therapeutic applications. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine and its potential side effects. Finally, more research is needed to explore the potential of 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine as a therapeutic agent in various diseases.

Synthesis Methods

4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine can be synthesized using a multi-step procedure that involves the reaction of 2-bromobenzoyl chloride with piperazine to form 4-(2-bromobenzoyl)-1-piperazine. This intermediate compound is then reacted with 1-pyrrolidinecarboxaldehyde to form the final product, 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine. The synthesis of 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been optimized and can be achieved with high yield and purity.

Scientific Research Applications

4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has shown promising results as an inhibitor of tumor growth and progression. It has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells. In neurological disorder research, 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

(2-bromophenyl)-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O/c20-16-6-2-1-5-15(16)19(26)25-11-9-24(10-12-25)18-13-17(21-14-22-18)23-7-3-4-8-23/h1-2,5-6,13-14H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCRQSZOXMTIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

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